molecular formula C17H26N2O3 B8036541 tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate

tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate

Cat. No.: B8036541
M. Wt: 306.4 g/mol
InChI Key: WAEKDKQOFBMYSD-UHFFFAOYSA-N
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Description

tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate: is a synthetic organic compound with the molecular formula C17H26N2O3 It is characterized by a morpholine ring substituted with a benzyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring, which can be achieved through the reaction of diethanolamine with a suitable alkylating agent.

    Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be done by reacting the benzylated morpholine with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Sodium azide, thiols, dimethylformamide as a solvent.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neuropharmacology and cancer research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs aimed at treating neurological disorders or as an adjuvant in cancer therapy.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, in neuropharmacology, it may interact with neurotransmitter receptors, altering signal transduction pathways and influencing neuronal activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-phenylmorpholin-2-yl)(methyl)carbamate
  • tert-Butyl (4-(2-methylbenzyl)morpholin-2-yl)(methyl)carbamate
  • tert-Butyl (4-(4-chlorobenzyl)morpholin-2-yl)(methyl)carbamate

Uniqueness

Compared to similar compounds, tert-Butyl (4-benzylmorpholin-2-yl)(methyl)carbamate stands out due to its specific benzyl substitution, which can influence its reactivity and interaction with biological targets. This unique structural feature may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

tert-butyl N-(4-benzylmorpholin-2-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18(4)15-13-19(10-11-21-15)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEKDKQOFBMYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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